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Compound of Interest

Compound Name: Dasotraline hydrochloride

Cat. No.: B023448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and

characterization of dasotraline hydrochloride metabolites. Dasotraline, a dopamine and

norepinephrine reuptake inhibitor, undergoes extensive metabolism in humans, leading to the

formation of multiple biotransformation products. Understanding the metabolic pathways and

the analytical methodologies for identifying these metabolites is crucial for a thorough

assessment of the drug's safety and efficacy.

Identified Metabolites of Dasotraline
In a pivotal human absorption, distribution, metabolism, and excretion (ADME) study utilizing

[14C]-dasotraline, a total of eight metabolites were identified and structurally characterized.[1]

These metabolites were detected in plasma, urine, and feces, indicating the various routes of

elimination. The identified metabolites are summarized in Table 1.

Table 1: Identified Metabolites of Dasotraline Hydrochloride in Humans
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Metabolite ID Name Matrix Detected

M41 Dasotraline-oxime Plasma, Urine, Feces

M42
Sulfate conjugate of

dasotraline-oxime
Plasma, Urine

M43
Glucuronide conjugate of

dasotraline-oxime
Plasma, Urine

M35
N-hydroxy-dasotraline

glucuronide
Plasma, Urine

M31A
Mono-oxidized (S)-tetralone

glucuronide
Urine

M32
Mono-oxidized (S)-tetralone

glucuronide
Urine

(S)-tetralone
(S)-4-(3,4-dichlorophenyl)-3,4-

dihydronaphthalen-1(2H)-one
Urine, Feces

(1R,4S)-acetamide N-acetyl-dasotraline Feces

Quantitative Distribution of Dasotraline and its
Metabolites
The quantitative distribution of dasotraline and its metabolites varies across different biological

matrices. In plasma, the parent drug accounts for a small fraction of the total radioactivity, with

the majority being attributed to its metabolites.[1]

Table 2: Mean Percentage of Total Radioactivity of Dasotraline and its Metabolites in Human

Plasma
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Analyte Mean % of Total Radioactivity

Dasotraline 8.59

M42 (Sulfate conjugate of dasotraline-oxime) 60.1

M43 (Glucuronide conjugate of dasotraline-

oxime)
15.0

M41 (Dasotraline-oxime) 0.62

M35 (N-hydroxy-dasotraline glucuronide) Minor (detected by MS)

Table 3: Distribution of Dasotraline Metabolites in Human Urine and Feces

Metabolite Urine Feces

M41 Detected Detected

M42 Detected Not Detected

M43 Detected Not Detected

M31A Detected Not Detected

M32 Detected Not Detected

M35 Detected Not Detected

(S)-tetralone Detected Detected

(1R,4S)-acetamide Not Detected Detected

Metabolic Pathways of Dasotraline
Dasotraline undergoes extensive phase I and phase II metabolism. The primary

biotransformation pathways include oxidation of the amine group, oxidative deamination, N-

hydroxylation, and subsequent conjugation reactions.[1]

The major metabolic pathways are:
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Amine Oxidation: The primary amine of dasotraline is oxidized to form an oxime metabolite

(M41). This is a major initial metabolic step.

Phase II Conjugation: The oxime metabolite (M41) undergoes extensive phase II conjugation

to form a sulfate conjugate (M42) and a glucuronide conjugate (M43). These two conjugates

are the most abundant circulating metabolites in plasma.[1]

N-hydroxylation and Glucuronidation: Dasotraline can also undergo N-hydroxylation followed

by glucuronidation to form the M35 metabolite.[1]

Oxidative Deamination: The amino group can be removed through oxidative deamination to

form (S)-tetralone.[1]

Further Oxidation and Glucuronidation: The (S)-tetralone metabolite can be further mono-

oxidized and then conjugated with glucuronic acid to form M31A and M32.[1]

N-acetylation: A minor pathway involves the N-acetylation of dasotraline to form (1R,4S)-

acetamide.[1]
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Figure 1: Proposed metabolic pathways of dasotraline in humans.

Experimental Protocols
The identification and quantification of dasotraline and its metabolites require sophisticated

analytical techniques, primarily high-performance liquid chromatography coupled with tandem

mass spectrometry (LC-MS/MS). In vitro studies using human liver microsomes are also

essential for elucidating the metabolic pathways and identifying the enzymes involved.

Sample Preparation from Biological Matrices
Due to the low concentrations of dasotraline and its metabolites, especially in plasma, efficient

extraction methods are critical.

Plasma: Plasma samples are typically extracted using protein precipitation with a solvent like

methanol containing 0.1% acetic acid. The extraction is often repeated multiple times to

ensure high recovery. The combined extracts are then evaporated to dryness and

reconstituted in a smaller volume of a suitable solvent mixture (e.g., 2:1 methanol:water with

0.1% acetic acid) for LC-MS/MS analysis.[1]

Urine and Feces: For urine and feces, a pooling strategy is often employed to increase the

concentration of metabolites for detection and identification.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis
A highly sensitive and selective LC-MS/MS method is necessary for the separation and

detection of dasotraline and its metabolites.

Chromatography: Reverse-phase chromatography is commonly used. A C8 or C18 column

can be employed for the separation. A gradient elution with a mobile phase consisting of an

aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g.,

acetonitrile or methanol with 0.1% formic acid) is typically used to achieve optimal separation

of the parent drug and its various metabolites.

Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap™ MS, is

crucial for accurate mass measurements and structural elucidation of unknown metabolites.
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[1] Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns of the

parent drug and its metabolites, which aids in their structural identification. Detection is

performed in positive ion mode, and multiple reaction monitoring (MRM) is used for

quantification. For example, the protonated precursor to product ion transition for a related

compound, sertraline, is m/z 306.2 → 159.0, and for its N-desmethyl metabolite is m/z 292.1

→ 159.0.[2]

In Vitro Metabolism using Human Liver Microsomes
In vitro studies with human liver microsomes (HLMs) are instrumental in identifying the

metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism

of a drug candidate.

Incubation: Dasotraline is incubated with pooled human liver microsomes in a phosphate

buffer (pH 7.4) at 37°C. The incubation mixture also contains a cofactor, typically NADPH, to

initiate the metabolic reactions.

Reaction Phenotyping: To identify the specific CYP enzymes involved, reaction phenotyping

studies are conducted. This can be done using two main approaches:

Recombinant CYP Enzymes: Dasotraline is incubated individually with a panel of

recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9,

CYP2C19, CYP2D6, and CYP3A4) to determine which enzymes are capable of

metabolizing the drug.

Chemical Inhibition: Dasotraline is incubated with HLMs in the presence of known

selective inhibitors for different CYP isoforms. A reduction in the metabolism of dasotraline

in the presence of a specific inhibitor indicates the involvement of that particular CYP

enzyme. Studies have shown that dasotraline is a selective inactivator of CYP2B6.[3][4]

Sample Analysis: After incubation, the reaction is stopped, and the samples are processed

(e.g., by protein precipitation) and analyzed by LC-MS/MS to identify and quantify the

metabolites formed.

Experimental and Logical Workflows
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The identification of drug metabolites is a systematic process that involves several key stages,

from in vivo and in vitro studies to sophisticated analytical characterization.
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Figure 2: General experimental workflow for dasotraline metabolite identification.

Conclusion
The metabolism of dasotraline hydrochloride in humans is a complex process involving

multiple biotransformation pathways, leading to the formation of eight identified metabolites.

The primary routes of metabolism are amine oxidation and subsequent extensive phase II

conjugation, as well as oxidative deamination and N-hydroxylation. The identification and

quantification of these metabolites rely on sensitive and specific LC-MS/MS methods,

complemented by in vitro studies using human liver microsomes to elucidate the enzymatic

mechanisms. This in-depth understanding of dasotraline's metabolic fate is essential for a

comprehensive evaluation of its pharmacokinetic profile and overall safety in clinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Absorption, distribution, metabolism, and excretion of [14C]‐dasotraline in humans - PMC
[pmc.ncbi.nlm.nih.gov]

2. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-
desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-
tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Dasotraline as a selective cytochrome 2B6 inhibitor for reaction phenotyping - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Unraveling the Metabolic Fate of Dasotraline
Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023448#dasotraline-hydrochloride-metabolites-
identification]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b023448?utm_src=pdf-body-img
https://www.benchchem.com/product/b023448?utm_src=pdf-body
https://www.benchchem.com/product/b023448?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5461651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5461651/
https://pubmed.ncbi.nlm.nih.gov/19109078/
https://pubmed.ncbi.nlm.nih.gov/19109078/
https://pubmed.ncbi.nlm.nih.gov/19109078/
https://pubmed.ncbi.nlm.nih.gov/31674039/
https://pubmed.ncbi.nlm.nih.gov/31674039/
https://www.researchgate.net/publication/336945448_Dasotraline_as_a_Selective_Cytochrome_2B6_Inhibitor_for_Reaction_Phenotyping
https://www.benchchem.com/product/b023448#dasotraline-hydrochloride-metabolites-identification
https://www.benchchem.com/product/b023448#dasotraline-hydrochloride-metabolites-identification
https://www.benchchem.com/product/b023448#dasotraline-hydrochloride-metabolites-identification
https://www.benchchem.com/product/b023448#dasotraline-hydrochloride-metabolites-identification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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